molecular formula C19H20N4O2S B6116721 N-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide

N-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide

Cat. No.: B6116721
M. Wt: 368.5 g/mol
InChI Key: IOZOUQVPAMIWPO-UHFFFAOYSA-N
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Description

N-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide is a complex organic compound that features a quinazolinone moiety, a pyrrolidine ring, and a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide typically involves multi-step organic reactions One common approach is to start with the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

N-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinazolinone moiety is known to interact with various biological pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a quinazolinone core with a thiophene carboxamide and a pyrrolidine ring. This structural arrangement provides distinct electronic and steric properties that can be exploited for specific biological activities and chemical reactivity.

Properties

IUPAC Name

N-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-18-12-4-1-2-5-13(12)22-17(23-18)9-11-21-19(25)16-8-7-15(26-16)14-6-3-10-20-14/h1-2,4-5,7-8,14,20H,3,6,9-11H2,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZOUQVPAMIWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(S2)C(=O)NCCC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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